molecular formula C17H17N5S B5746776 4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole

4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole

Cat. No.: B5746776
M. Wt: 323.4 g/mol
InChI Key: ZDNAUKURUKNNLW-UHFFFAOYSA-N
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Description

4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a phenyl group, and a pyrimidinylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Pyrimidinylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the pyrimidinylpiperazine is attached to the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may bind to neuronal voltage-sensitive sodium channels, affecting their function and leading to anticonvulsant effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a thiazole ring, phenyl group, and pyrimidinylpiperazine moiety. This structure provides a distinct set of chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c1-2-5-14(6-3-1)15-13-23-17(20-15)22-11-9-21(10-12-22)16-18-7-4-8-19-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNAUKURUKNNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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